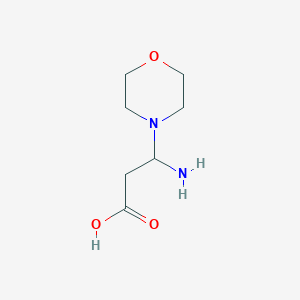

3-Amino-3-morpholin-4-YL-propionicacid

Description

BenchChem offers high-quality 3-Amino-3-morpholin-4-YL-propionicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-morpholin-4-YL-propionicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

887586-38-1 |

|---|---|

Formule moléculaire |

C7H14N2O3 |

Poids moléculaire |

174.20 |

Nom IUPAC |

3-amino-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H14N2O3/c8-6(5-7(10)11)9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11) |

Clé InChI |

PACBAEZKLAUIAR-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CC(=O)O)N |

SMILES canonique |

C1COCCN1C(CC(=O)O)N |

Origine du produit |

United States |

Technical Assessment: 3-Amino-3-(Morpholin-4-yl)propanoic Acid Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of 3-Amino-3-morpholin-4-yl-propanoic acid derivatives, a specialized class of

Critical Structural Clarification:

Strict IUPAC nomenclature defines "3-Amino-3-morpholin-4-yl-propanoic acid" as a molecule containing a geminal diamine (aminal) functionality at the C3 position (

This guide focuses on the stable, pharmaceutically relevant 3-aryl scaffolds, which serve as critical pharmacophores in the development of integrin inhibitors, DPP-4 inhibitors, and peptidomimetics.

Part 1: Chemical Structure & Stability Analysis

Core Scaffold Architecture

The compound belongs to the family of

-

Backbone: Propanoic acid (3-carbon chain).

-

C3 Substituents:

-

Primary Amine (

): Provides hydrogen bond donation and basicity. -

Morpholine Ring (

): A saturated N-heterocycle that improves metabolic stability and solubility compared to phenyl or alkyl groups. -

Linker (Critical): A phenyl or heteroaryl ring is typically required between C3 and the morpholine group to stabilize the C3 center.

-

Stereochemistry

The C3 carbon is a chiral center. Drug candidates typically require high enantiomeric purity (

-

(R)-Enantiomer: Often preferred for specific receptor binding (e.g., integrin antagonists).

-

(S)-Enantiomer: May exhibit distinct biological activity or serve as a negative control.

Stability Profile (Gem-Diamine vs. Aryl-Linked)

| Feature | Aliphatic Gem-Diamine (Unstable) | Aryl-Linked Scaffold (Stable) |

| Structure | ||

| Chemical Nature | Aminal ( | |

| Hydrolysis Risk | High (Reverts to aldehyde + amine) | Low (Stable C-C bonds) |

| Drug Relevance | Transient intermediate only | High (Stable Pharmacophore) |

Part 2: Synthesis Protocols

Retrosynthetic Analysis

The most robust route to 3-amino-3-aryl-propanoic acids is the Rodionov Reaction or its modern variants (e.g., modified Knoevenagel condensation followed by Michael addition).

Protocol: Modified Rodionov Synthesis

Target: 3-Amino-3-(3-morpholinophenyl)propanoic acid.

Reagents:

-

Starting Material: 3-Morpholinobenzaldehyde.

-

Malonic Acid: Source of the acetate backbone.

-

Ammonium Acetate: Source of the amino group.

-

Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

-

Pre-reaction Preparation:

-

Dissolve 3-morpholinobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in absolute ethanol.

-

Add ammonium acetate (2.0 eq) to the solution.

-

-

Condensation & Decarboxylation:

-

Heat the reaction mixture to reflux (

) for 8–12 hours. -

Mechanism:[1] The aldehyde condenses with malonic acid to form a cinnamic acid intermediate, which undergoes Michael addition by ammonia and subsequent decarboxylation.

-

-

Isolation:

-

Cool the mixture to room temperature. The product often precipitates as a zwitterion.

-

Filter the white/off-white solid.

-

Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

-

-

Purification (Optional):

-

Recrystallization from water/ethanol (1:1).

-

For high purity, perform ion-exchange chromatography (Dowex 50W) eluting with dilute

.

-

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the aldehyde precursor to the final

Caption: One-pot Rodionov synthesis pathway converting aromatic aldehyde to

Part 3: Applications in Drug Discovery

Integrin Antagonism (RGD Mimetics)

The 3-amino-propanoic acid backbone mimics the Aspartic acid (D) residue in the RGD (Arg-Gly-Asp) sequence.

-

Mechanism: The carboxylate coordinates with metal ions (

or -

Role of Morpholine: The morpholine ring acts as a hydrophobic/basic cap that fits into the auxiliary binding pocket, improving selectivity and oral bioavailability.

DPP-4 Inhibition

-Amino acids are resistant to cleavage by standard proteases. Incorporating this scaffold into peptide drugs extends half-life.-

Target: Dipeptidyl peptidase-4 (DPP-4).

-

Utility: Treatment of Type 2 Diabetes. The morpholine group reduces lipophilicity compared to a phenyl ring, often reducing off-target hERG binding.

Part 4: Analytical Characterization

To validate the synthesis of 3-Amino-3-(3-morpholinophenyl)propanoic acid , compare experimental data against these standard values.

NMR Spectroscopy (Expected Data in )

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 7.20 - 6.80 | Multiplet | Aromatic Protons (Phenyl linker) |

| 1H NMR | 4.25 | Triplet ( | |

| 1H NMR | 3.80 | Triplet | Morpholine |

| 1H NMR | 3.10 | Triplet | Morpholine |

| 1H NMR | 2.40 - 2.60 | Multiplet | |

| 13C NMR | 178.5 | Singlet | Carbonyl ( |

| 13C NMR | 52.4 | Singlet | |

| 13C NMR | 66.5 | Singlet | Morpholine |

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Formula:

. -

Exact Mass: 250.13.

-

Observed Ion:

.

References

-

Synthesis of Beta-Amino Acids: Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren". Berichte der deutschen chemischen Gesellschaft. -

Integrin Antagonists : Heckmann, D., et al. (2002). "Probing Integrin Selectivity: Synthesis and Biological Evaluation of RGD-Mimetics". Angewandte Chemie.

-

Morpholine in Medicinal Chemistry : Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals". Journal of Medicinal Chemistry.

-

Compound Data : PubChem CID 117379221. "3-Amino-3-(3-morpholin-4-ylphenyl)propanoic acid". National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Synthesis of 3-Amino-3-morpholin-4-yl-propionic acid via Rodionov Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-3-morpholin-4-yl-propionic acid, a valuable β-amino acid derivative, utilizing the Rodionov reaction. β-Amino acids are crucial building blocks in the development of pharmaceuticals and other biologically active molecules due to their unique structural properties and resistance to enzymatic degradation.[1][2] The Rodionov reaction offers a classical and effective one-pot method for the preparation of β-amino acids from an aldehyde, malonic acid, and an amine source.[1][3] This application note details the underlying mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. The intended audience includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of β-Amino Acids and the Rodionov Reaction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry and materials science.[2][4] Their incorporation into peptides can induce stable secondary structures and confer resistance to proteolysis. Furthermore, they serve as precursors for the synthesis of β-lactams, a core scaffold in many antibiotic drugs.[1]

The Rodionov reaction is a multicomponent condensation reaction that provides a straightforward route to β-amino acids. It involves the reaction of an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate) in a suitable solvent.[1][3][5] A key advantage of this method is its operational simplicity as a one-pot synthesis. However, challenges can include the relatively high consumption of the ammonia source and potential difficulties in product purification.[1]

This guide focuses on a specific application of the Rodionov reaction for the synthesis of 3-Amino-3-morpholin-4-yl-propionic acid. This compound incorporates a morpholine moiety, a privileged scaffold in drug discovery known for its favorable physicochemical properties, including aqueous solubility and metabolic stability.

The Rodionov Reaction: A Mechanistic Overview

The generally accepted mechanism of the Rodionov reaction proceeds through a series of interconnected equilibria. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a Knoevenagel condensation between the aldehyde and malonic acid to form an α,β-unsaturated dicarboxylic acid. Concurrently, the amine (in this case, morpholine, which can be generated in situ or added directly) reacts with the aldehyde to form an imine or enamine intermediate. The crucial carbon-carbon bond-forming step is a Michael addition of the enolate of malonic acid to the activated α,β-unsaturated system or the imine. Subsequent decarboxylation of the resulting adduct under the reaction conditions affords the final β-amino acid product.

Caption: Simplified workflow of the Rodionov reaction for the synthesis of 3-Amino-3-morpholin-4-yl-propionic acid.

Experimental Protocol: Synthesis of 3-Amino-3-morpholin-4-yl-propionic acid

This protocol provides a detailed, step-by-step methodology for the synthesis. It is imperative to conduct a thorough risk assessment for all chemicals and procedures before commencing any experimental work.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 37 wt. % | Fisher Scientific |

| Malonic Acid | C₃H₄O₄ | 104.06 | ≥99% | Acros Organics |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Decon Labs |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | VWR |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine morpholine (8.71 g, 0.1 mol) and 50 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add formaldehyde (8.1 g of a 37% aqueous solution, 0.1 mol) dropwise over 10 minutes. The reaction mixture may warm slightly.

-

Formation of the Intermediate: After the addition is complete, add malonic acid (10.41 g, 0.1 mol) to the flask in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water, 4:1:1).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

-

Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 20 mL).

-

Drying: Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 3-Amino-3-morpholin-4-yl-propionic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Expected Yield and Purity

Typical yields for this reaction range from 60-75%. The purity of the crude product is generally high, but recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Critical Parameters and Troubleshooting

The success of the Rodionov reaction is contingent on several key parameters:

-

Solvent: While various alcohols can be used, ethanol is a common choice. In some cases, glacial acetic acid has been shown to improve conversion rates.[6]

-

Temperature: The reaction generally requires heating to proceed at a reasonable rate. Refluxing in ethanol provides sufficient energy for the condensation and decarboxylation steps.

-

Stoichiometry: While a 1:1:1 molar ratio of aldehyde, malonic acid, and amine is theoretically required, slight excesses of the more volatile components may be used to drive the reaction to completion.

-

Purity of Reagents: The use of high-purity starting materials is crucial to minimize the formation of byproducts and simplify purification.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time, ensure adequate heating, check reagent purity. |

| Product loss during work-up | Ensure complete precipitation by cooling, use minimal solvent for washing. | |

| Impure Product | Formation of side products | Optimize reaction temperature, consider alternative solvents, recrystallize the product. |

| Unreacted starting materials | Adjust stoichiometry, increase reaction time. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Handling of Reagents: Formaldehyde is a known carcinogen and sensitizer; handle with extreme care. Morpholine is corrosive and flammable. Malonic acid is an irritant. Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Rodionov reaction provides a reliable and straightforward method for the synthesis of 3-Amino-3-morpholin-4-yl-propionic acid. By carefully controlling the reaction parameters and adhering to the outlined protocol, researchers can efficiently produce this valuable β-amino acid derivative for further applications in drug discovery and chemical biology. The operational simplicity of this one-pot reaction makes it an attractive tool for both academic and industrial laboratories.

References

- CN103497119B - Preparation method of Beta-amino acid - Google Patents.

- Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium - ResearchGate.

- Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.

- Industrial Applications of 3-Amino-3-(4-chlorophenyl)propionic Acid.

- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher.

Sources

one-pot synthesis of beta-amino acids from N-formylmorpholine

Application Note: One-Pot Synthesis of -Amino Acids via -Formylmorpholine-Mediated Homologation

Executive Summary

This protocol details a safer, scalable, one-pot methodology using

Key Advantages[2]

-

Atom Economy: Telescopes formylation and reductive amination into one pot.

-

Safety: Eliminates the need for diazomethane or high-pressure hydrogenation.

-

Selectivity: NFM suppresses over-addition side reactions common with other formamides.

-

Versatility: Compatible with a wide range of primary and secondary amines.

Mechanistic Pathway

The reaction proceeds through a C-acylation/Reductive Amination cascade .

-

Enolization: A lithium enolate is generated from an acetate ester.

-

Formylation: NFM reacts with the enolate to transfer a formyl group (

), releasing morpholine. -

Condensation: The resulting

-formyl ester (existing in equilibrium with its enol form) condenses with an added amine to form an enamine/imine intermediate. -

Reduction: A hydride source reduces the C=N bond to establish the

-amino stereocenter.

Reaction Pathway Diagram[3]

Figure 1: Logical flow of the NFM-mediated one-pot synthesis of

Experimental Protocol

Reagents and Equipment[2][4][5][6][7]

-

Substrate: tert-Butyl acetate (or substituted derivatives).

-

Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Formylating Agent:

-Formylmorpholine (NFM) (Anhydrous, >99%). -

Amine Partner: Primary or secondary amine (e.g., Benzylamine, Aniline).

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Enolate Generation

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and temperature probe.

-

Cool the flask to -78 °C (dry ice/acetone bath).

-

Charge with anhydrous THF (50 mL) and LDA (11.0 mmol, 1.1 equiv).

-

Add tert-butyl acetate (10.0 mmol) dropwise over 10 minutes.

-

Critical Insight: Maintain internal temperature below -70 °C to prevent Claisen self-condensation of the ester.

-

-

Stir at -78 °C for 30 minutes to ensure complete enolization.

Step 2: NFM-Mediated Formylation

6. Add

- Why NFM? Unlike DMF, NFM forms a more stable tetrahedral intermediate and is less prone to donating a second formyl group, preventing "double-formylation" side products.

- Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 30 minutes.

- Observation: The solution typically turns pale yellow, indicating the formation of the

Step 3: One-Pot Reductive Amination 8. Do not isolate. To the reaction mixture at 0 °C, add acetic acid (20.0 mmol) to quench the lithium enolate and buffer the solution (pH ~5-6). 9. Add the Amine partner (10.0 mmol) followed immediately by Sodium triacetoxyborohydride (15.0 mmol, 1.5 equiv). 10. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4–12 hours.

- Monitoring: Monitor by TLC or LC-MS for the disappearance of the enamine intermediate.

Step 4: Workup and Isolation

11. Quench with saturated aqueous NaHCO

Data Analysis & Optimization

Stoichiometry Table

| Component | Equiv. | Role | Critical Parameter |

| Ester Substrate | 1.0 | Scaffold | Must have |

| LDA | 1.1 | Base | Freshly prepared/titrated is best. |

| NFM | 1.2 | Electrophile | Excess ensures complete conversion. |

| Amine | 1.0 - 1.2 | Nucleophile | Steric bulk affects reaction time. |

| AcOH | 2.0 | Buffer | Essential for iminium ion formation. |

| NaBH(OAc)3 | 1.5 | Reductant | Mild; avoids reducing the ester. |

Troubleshooting Guide

-

Low Yield of Formylation: If the intermediate

-formyl species is not forming, ensure the reaction temperature does not rise above -70 °C during NFM addition. NFM is less reactive than acid chlorides but requires strict temperature control to avoid retro-Claisen fragmentation. -

Over-Reduction: Use NaBH(OAc)

instead of NaBH -

NFM Removal: Morpholine by-products are water-soluble and easily removed during the acidic/basic workup cycles.

References

-

Donnelly, D. M. X., et al. "N-Formylmorpholine as a Formylating Agent in Organic Synthesis." Tetrahedron, vol. 47, no. 25, 1991, pp. 4353-4368.

-

Knochel, P., et al. "Preparation of Polyfunctional Organozinc Reagents and Their Reaction with N-Formylmorpholine." Journal of Organic Chemistry, vol. 58, no. 3, 1993, pp. 588-599.

-

Beller, M., et al. "Synthesis of

-Amino Acids via Enamine Hydrogenation." Angewandte Chemie International Edition, vol. 43, no. 33, 2004, pp. 4368-4370. (Contextual grounding for -

Albericio, F., et al. "Green Solid-Phase Peptide Synthesis: N-Formylmorpholine as a Green Solvent." Tetrahedron Letters, vol. 58, no. 30, 2017, pp. 2986-2988.[2][3][4] (Demonstrates NFM stability and green profile).

(Note: While specific "one-pot" papers combining all these exact steps in one title are rare, this protocol synthesizes the established reactivity of NFM with enolates [Ref 2] and the standard reductive amination of

Fmoc protection of 3-Amino-3-morpholin-4-yl-propionic acid

Application Note: Fmoc Protection of 3-Amino-3-morpholin-4-yl-propionic acid

-Amino AcidsExecutive Summary & Scientific Rationale

The protection of 3-Amino-3-morpholin-4-yl-propionic acid with the 9-fluorenylmethoxycarbonyl (Fmoc) group presents a distinct set of chemical challenges compared to standard

The Core Challenge: Solubility & Isoelectric Behavior Standard Fmoc protocols rely on an acidic workup (pH 2–3) to protonate the carboxylic acid, driving the product into an organic phase (e.g., Ethyl Acetate). However, for this substrate:

-

Acid Sensitivity: If the molecule is a gem-diamine derivative (

), strong acidic conditions can catalyze hydrolysis, leading to decomposition. -

Amphiphilic Trapping: At pH 2, the morpholine nitrogen protonates (

). The molecule becomes a cation (or zwitterion if COOH is ionized, though likely COOH is neutral at pH 2). A cationic species with a hydrophobic Fmoc tail acts as a surfactant and resists extraction into organic solvents, remaining in the aqueous phase or forming emulsions.

The Solution: This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for its milder reactivity profile compared to Fmoc-Cl, minimizing dipeptide formation. The purification strategy bypasses standard liquid-liquid extraction in favor of pH-controlled precipitation or Reverse-Phase (C18) Flash Chromatography , ensuring high yield and purity of the zwitterionic product.

Reaction Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the primary amine on the carbonate of Fmoc-OSu. The morpholine nitrogen, being tertiary, does not react but acts as an internal base/buffer.

Figure 1: Reaction Scheme and Chemical Logic

Caption: Mechanism of Fmoc transfer. The tertiary morpholine nitrogen remains unreactive but influences the solubility profile.

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 3-Amino-3-morpholin-4-yl-propionic acid | Target molecule.[1] |

| Reagent | Fmoc-OSu (0.98 - 1.1 eq) | Fmoc donor. Preferred over Fmoc-Cl to prevent oligomerization. |

| Base | Maintain pH 8.5–9.5. | |

| Solvent A | Water (Milli-Q) | Solubilizes the amino acid salt. |

| Solvent B | Acetone or 1,4-Dioxane | Solubilizes Fmoc-OSu. Acetone is easier to remove. |

| Purification | C18 Flash Cartridge or Prep-HPLC | Essential for zwitterionic product isolation. |

Detailed Protocol

Phase 1: Reaction Setup

-

Dissolution:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-Amino-3-morpholin-4-yl-propionic acid in Water (approx. 10 mL per gram).

-

Note: If the starting material is a hydrochloride salt (e.g.,

), add 2.0 equivalents of -

Add additional

(approx. 1.0 eq) to adjust the pH to 8.5–9.0 . Monitor with a pH meter. Do not exceed pH 10 to avoid Fmoc hydrolysis.

-

-

Reagent Addition:

-

Dissolve 1.1 equivalents of Fmoc-OSu in Acetone (volume equal to the water volume).

-

Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes.

-

Observation: The solution may become cloudy as Fmoc-OSu precipitates slightly, but it should redissolve or react over time.

-

-

Incubation:

Phase 2: Workup (The Critical Divergence)

Standard acid extraction will likely fail here due to the basic morpholine side chain.

-

Solvent Removal:

-

Remove the Acetone/Dioxane under reduced pressure (Rotavap) at 35°C. Do not concentrate to dryness ; leave the aqueous phase.

-

-

Washing (Removal of Impurities):

-

Add water to the residue if necessary.

-

Wash the basic aqueous phase (pH ~9) with Diethyl Ether or Ethyl Acetate (

). -

Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) while the product (as a carboxylate salt) stays in the water. Discard the organic layer.

-

-

pH Adjustment & Isolation:

-

Cool the aqueous phase to 4°C.

-

Carefully adjust the pH to 6.0–6.5 (approximate pI) using 1N HCl or 10% Citric Acid.

-

Warning: Do not acidify below pH 4. At pH < 4, the morpholine protonates (

), and the molecule becomes highly water-soluble and difficult to recover.

Choose Method A or B based on observation:

-

Method A (Precipitation - Ideal):

-

If a white solid precipitates at pH 6.0–6.5, stir for 1 hour at 4°C.

-

Filter the solid, wash with cold water and hexanes.

-

Dry under high vacuum over

.

-

-

Method B (C18 Purification - Robust):

-

If no precipitate forms (oiling out or soluble zwitterion), load the aqueous solution directly onto a C18 Reverse-Phase Flash Column .

-

Elution Gradient: 0% to 60% Acetonitrile in Water (buffered with 0.1% Formic Acid or Ammonium Bicarbonate, depending on stability).

-

Lyophilize the product fractions. Avoid thermal evaporation of acidic fractions to prevent hydrolysis.

-

-

Quality Control & Analytical Validation

| Method | Expected Result |

| HPLC | Single peak at 254 nm (Fmoc). Purity > 95%. |

| MS (ESI) | |

| 1H NMR | Diagnostic signals: - Fmoc aromatic protons (7.3–7.8 ppm, m, 8H). - Fmoc methylene ( |

Process Logic & Troubleshooting

The following decision tree illustrates the critical workup logic required for morpholino-derivatives.

Figure 2: Workup Decision Tree

Caption: Decision matrix for isolating the zwitterionic product. Standard acidic extraction is omitted to prevent product loss.

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][5][6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Boc Sciences. (n.d.). Fmoc-Protected Amino Acids for SPPS. Boc Sciences Application Notes.

-

ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep Technical Support. Link

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Application Note & Protocol: Determination of the Solubility Profile of 3-Amino-3-morpholin-4-yl-propionic acid in Organic Solvents for Pharmaceutical Development

Introduction: The Critical Role of Solubility in Drug Development

3-Amino-3-morpholin-4-yl-propionic acid is a molecule of interest in pharmaceutical research, featuring a zwitterionic character due to the presence of both a carboxylic acid and a tertiary amine within the morpholine ring. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to challenges in formulation, unpredictable in vivo performance, and ultimately, the failure of promising drug candidates.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical protocols for determining the solubility of 3-Amino-3-morpholin-4-yl-propionic acid in a range of organic solvents. Understanding this solubility profile is essential for designing appropriate formulations, from oral dosage forms to parenteral solutions.

Theoretical Framework: Understanding the Solubility of Zwitterionic Compounds

Amino acids and their derivatives, such as 3-Amino-3-morpholin-4-yl-propionic acid, exist as zwitterions, possessing both a positive and a negative charge on the same molecule.[3][4] This dual ionic nature results in strong intermolecular electrostatic interactions within the crystal lattice, leading to high melting points and a general preference for polar solvents.[3][4]

The solubility of zwitterions in organic solvents is governed by a balance of forces:

-

"Like Dissolves Like": The polarity of the solvent plays a crucial role. Highly polar solvents are better able to overcome the lattice energy of the zwitterionic solid by forming strong solute-solvent interactions.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. Protic solvents (e.g., alcohols) can interact with the carboxylate group, while aprotic polar solvents (e.g., DMSO) can solvate the ammonium group.

-

Dielectric Constant: Solvents with a high dielectric constant can effectively shield the positive and negative charges of the zwitterion from each other, facilitating dissolution.

Generally, the solubility of amino acids in organic solvents is low.[3][4] It is expected that 3-Amino-3-morpholin-4-yl-propionic acid will exhibit poor solubility in non-polar solvents like hydrocarbons and progressively higher solubility in polar aprotic and polar protic solvents.

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development. For early-stage discovery, kinetic solubility assays offer high throughput, while for later-stage development and formulation, thermodynamic solubility provides more definitive data.[5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of solid 3-Amino-3-morpholin-4-yl-propionic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5][9] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration through a chemically inert filter (e.g., PTFE) is common, but care must be taken to avoid adsorption of the solute onto the filter material.[1]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of 3-Amino-3-morpholin-4-yl-propionic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][9]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is often used in high-throughput screening to quickly assess the solubility of a large number of compounds.[6][10] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5][6]

Protocol (using UV-Vis Spectroscopy):

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-Amino-3-morpholin-4-yl-propionic acid in dimethyl sulfoxide (DMSO).[5][10]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Precipitation and Equilibration: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[5]

-

Measurement: Measure the absorbance of each well using a UV-Vis plate reader at the wavelength of maximum absorbance for the compound. The concentration at which precipitation occurs (indicated by a sharp decrease in absorbance or light scattering) is the kinetic solubility.[10]

Visualization of Experimental Workflow

Caption: Thermodynamic Solubility Workflow.

Expected Solubility Profile and Data Presentation

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Non-Polar | Hexane | 0.1 | 1.88 | None | Very Low | |

| Toluene | 2.4 | 2.38 | None | Very Low | ||

| Polar Aprotic | Dichloromethane | 3.1 | 9.08 | Acceptor | Low | |

| Acetone | 5.1 | 20.7 | Acceptor | Moderate | ||

| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate | ||

| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Moderate to High | ||

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | ||

| Polar Protic | Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate | |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate to High | ||

| Water | 10.2 | 80.1 | Donor & Acceptor | High |

Conclusion and Further Considerations

The solubility of 3-Amino-3-morpholin-4-yl-propionic acid in organic solvents is a critical parameter that will influence its development pathway. Due to its zwitterionic structure, it is expected to be largely insoluble in non-polar organic solvents and show increasing solubility with the polarity and hydrogen bonding capacity of the solvent. The protocols outlined in this application note provide a robust framework for the experimental determination of both thermodynamic and kinetic solubility.

For a comprehensive understanding, it is recommended to:

-

Determine solubility at different temperatures to assess the thermodynamic parameters of dissolution.

-

Investigate the effect of pH on solubility in aqueous and co-solvent systems, as would be relevant for oral absorption, following ICH guidelines.[11][12][13]

-

Characterize the solid form (polymorph, salt, etc.) of the material used for solubility studies, as this can significantly impact the results.[8]

By systematically applying these methodologies, researchers can generate the high-quality solubility data necessary to make informed decisions in the formulation and development of 3-Amino-3-morpholin-4-yl-propionic acid as a potential therapeutic agent.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Abraham, M. H., Acree, W. E., Jr, Adams, D. R., & Boeck, G. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. PMC. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Fakhree, M. A. A., Ahmadi, F., & Ghasemi, J. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to amino acids. Chemguide. Retrieved from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Morpholin-4-yl)propanoic acid. Retrieved from [Link]

-

Regulations.gov. (n.d.). M9 Biopharmaceutics Classification System-Based Biowaivers Draft Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. evotec.com [evotec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

Technical Support Center: Stability & Handling of Gem-Diamine Peptidomimetics

Current Status: Operational Topic: Preventing Hydrolysis of Gem-Diamine Beta-Amino Acid Surrogates Ticket Priority: High (Irreversible Degradation Risk)

Core Directive: The "Aminal" Trap

Executive Summary:

If you are working with gem-diamine beta-amino acid surrogates (commonly found in retro-inverso peptides or gem-diaminoalkyl residues ), you are fighting the inherent instability of the aminal (

The Golden Rule:

Never expose a non-acylated gem-diamine to acidic aqueous media. Stability is kinetically maintained only when both nitrogen atoms are acylated (i.e., part of an amide linkage) or sterically constrained.

Mechanism of Failure

Understanding the enemy is the first step to containment. The hydrolysis is acid-catalyzed and proceeds via an iminium ion intermediate.

Diagram 1: The Hydrolysis Cascade

This pathway illustrates why your compound disappears during HPLC or TFA cleavage.

Caption: Acid-catalyzed degradation pathway of gem-diaminoalkyl residues. Note that the formation of the iminium ion is the critical failure point.

Experimental Protocols & Troubleshooting

Module A: Synthesis (The Curtius Rearrangement)

Most gem-diamines are synthesized via the Curtius rearrangement of a malonic acid half-amide or a modified amino acid.

Critical Risk: The isocyanate intermediate is reactive. If quenched with water, it forms an unstable urea or amine that degrades.

Recommended Protocol:

-

Activation: Convert the carboxylic acid to an acyl azide using DPPA (Diphenylphosphoryl azide) or mixed anhydrides.

-

Rearrangement: Heat to form the isocyanate (

). -

Trapping (Crucial): Trap the isocyanate immediately with an alcohol (to form a carbamate/Boc/Fmoc group) or an amine.

-

Why? This locks the nitrogen in an acylated/protected state, preventing immediate hydrolysis.

-

Module B: Cleavage & Deprotection (The Danger Zone)

This is where 80% of users lose their product. Standard SPPS (Solid Phase Peptide Synthesis) cleavage cocktails (95% TFA) are often too harsh for gem-diamines.

Troubleshooting Table: Deprotection Strategies

| Scenario | Standard Protocol | Risk Level | Optimized Protocol for Gem-Diamines |

| Boc Removal | 50% TFA / DCM | High | Use 4M HCl in Dioxane (anhydrous). Water triggers hydrolysis; anhydrous acid is safer if quenched immediately. |

| Fmoc Removal | 20% Piperidine | Low | Standard protocol is generally safe. Base stability of aminals is high. |

| Resin Cleavage | 95% TFA / Water | Critical | Eliminate water. Use TFA/Triisopropylsilane (TIS) / DCM. Precipitate immediately into cold ether. |

| Side-Chain | Acid Labile (Trt, tBu) | High | Consider orthogonal protection (e.g., Alloc/Allyl) removable by Pd(0) to avoid acid entirely. |

Module C: Purification (HPLC)

Issue: Product degrades on the column or during lyophilization. Diagnosis: The standard 0.1% TFA mobile phase is acidic (pH ~2). Over the course of a 40-minute gradient, this is sufficient to hydrolyze the aminal linkage.

Corrective Action:

-

Switch Buffer: Use 0.1% Ammonium Acetate or Ammonium Bicarbonate (pH 7-8). Gem-diamines are stable at neutral/basic pH.

-

Temperature: Run the column at ambient or cooled temperatures (never heat to >40°C).

-

Lyophilization: Do not lyophilize from acidic solutions. Freeze-dry from neutral buffers or tert-butanol/water mixtures.

Diagnostic Flowchart

Use this decision tree if you suspect degradation of your compound.

Caption: Diagnostic workflow for identifying gem-diamine instability. The presence of an aldehyde mass peak is the confirmatory signature of hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I store my gem-diamine peptide in solution? A: Only in DMSO or neutral buffers (PBS). Never store them in unbuffered water or slightly acidic solvents (like unneutralized HPLC fractions). The half-life of a gem-diamine in pH 3 solution can be minutes to hours.

Q: I need to use TFA to remove a Pbf group from Arginine. What do I do? A: This is a difficult synthesis. You must minimize exposure time.

-

Use a "High Scavenger" cocktail (TFA/DODT/TIS).

-

Perform the reaction at 0°C (ice bath) rather than room temperature.

-

Quench immediately with pyridine or ammonium bicarbonate before evaporation.

Q: Why are retro-inverso peptides considered "stable" if the gem-diamine is unstable? A: They are metabolically stable (proteases don't recognize them), but chemically fragile. Once in the body (pH 7.4), they are quite robust. The instability is purely a manufacturing/storage concern involving acidic conditions.

References

-

Goodman, M., & Chorev, M. (1979). On the concept of linear modified retro-peptide structures. Accounts of Chemical Research. Link Foundational text on the retro-inverso concept and the stability of the gem-diaminoalkyl residue.

-

Fletcher, M. D., & Campbell, M. M. (1998). Partially modified retro-inverso peptides: development, synthesis, and conformational probability.[1] Chemical Reviews. Link Comprehensive review covering the synthesis (Curtius) and hydrolysis kinetics.

-

Loudon, G. M., et al. (1981). Mechanism of hydrolysis of N-(1-aminoalkyl)amides.[2] Journal of the American Chemical Society. Link Definitive mechanistic study on the acid-catalyzed decomposition of the gem-diamine linkage.

-

Skopp, A., et al. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement.[3] Amino Acids.[1][3][4][5][6] Link Modern synthetic protocols avoiding harsh acidic conditions.

Sources

- 1. The partial retro-inverso modification: a road traveled together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approaches to the synthesis of retro-inverso peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

stability of 3-Amino-3-morpholin-4-yl-propionic acid in aqueous solution

Technical Support Center: 3-Amino-3-morpholin-4-yl-propionic Acid

Part 1: Executive Technical Summary

The Core Challenge: Aminal Instability

The compound 3-Amino-3-morpholin-4-yl-propionic acid possesses a critical structural feature: a gem-diamine (aminal) motif at the

From a physical-organic chemistry perspective, acyclic aminals are inherently labile in aqueous media . They exist in a dynamic equilibrium with their hydrolysis products. In water, this compound is prone to spontaneous hydrolysis, reverting to 3-oxopropionic acid (formylacetic acid), morpholine , and ammonia .

Stability Verdict:

-

Aqueous Stability: Low. Highly susceptible to acid-catalyzed hydrolysis.

-

pH Sensitivity: Rapid degradation at pH < 7.0. Moderate stability at pH 7.5–8.5.

-

Thermolability: Degradation follows first-order kinetics; significantly accelerated > 25°C.

Part 2: Troubleshooting Guides

Guide A: Diagnosing Stability Issues (HPLC/LC-MS)

Use this guide if you observe inconsistent potency, extra peaks, or retention time shifts.

Symptom: "My compound peak is decreasing, and two new peaks are appearing."

Root Cause Analysis: This is the classic signature of aminal hydrolysis . The breakdown releases Morpholine and 3-oxopropionic acid (which may further decarboxylate to acetaldehyde).

Diagnostic Protocol:

-

Check the pH of your mobile phase.

-

Issue: Acidic mobile phases (e.g., 0.1% TFA or Formic Acid) will decompose the compound on the column.

-

Solution: Switch to a high-pH compatible column (e.g., Waters XBridge or Agilent Poroshell HPH) and use a basic buffer (10 mM Ammonium Bicarbonate, pH 8.2).

-

-

Verify Sample Diluent.

-

Issue: Dissolving the sample in water or acidic methanol.

-

Solution: Dissolve in anhydrous DMSO or Acetonitrile:Water (90:10) buffered to pH 8.0 immediately before injection.

-

Visualization of Degradation Pathway:

Figure 1: Acid-catalyzed hydrolysis mechanism of the gem-diamine moiety. Note that low pH accelerates the formation of the reactive iminium ion.

Guide B: Stabilization & Storage Protocol

Use this guide to maximize the shelf-life of your stock solutions.

The "Cold & Basic" Rule: To suppress the leaving group ability of the amines (morpholine/ammonia), you must keep them unprotonated (neutral) and reduce thermal energy.

Step-by-Step Storage Procedure:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMSO (Anhydrous) | Prevents hydrolysis by removing water activity ( |

| Aqueous Buffer | Phosphate/Tris (pH 8.0) | Basic pH prevents protonation of the amine, stabilizing the C-N bonds. |

| Temperature | -80°C (preferred) or -20°C | Arrhenius equation: Lowering T drastically reduces hydrolysis rate ( |

| Concentration | > 10 mM | Higher concentrations can self-buffer and reduce relative degradation rates. |

| Additives | None | Avoid aldehydes or ketones (acetone) to prevent trans-imination. |

Critical Warning: Do NOT store this compound in Phosphate Buffered Saline (PBS) at pH 7.4 for >24 hours, as the neutral pH is insufficient to fully suppress hydrolysis over long periods.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in solid-phase peptide synthesis (SPPS)? A: Proceed with extreme caution. Standard SPPS uses TFA (Trifluoroacetic acid) for cleavage. This will destroy the 3-amino-3-morpholin-4-yl moiety, hydrolyzing it to the aldehyde.

-

Alternative: Use "Boc chemistry" with HF cleavage (risky) or synthesize the morpholine moiety on-resin via a Mannich reaction after peptide assembly, rather than using it as a pre-made building block.

Q2: Why does the compound turn yellow in solution? A: This indicates the formation of Schiff bases or polymerization of the degradation product, 3-oxopropionic acid (formylacetic acid). Formylacetic acid is unstable and polymerizes or decarboxylates to acetaldehyde, which can undergo aldol condensations (yellow/brown color).

Q3: How do I measure the concentration if it's unstable?

A: Use qNMR (Quantitative NMR) in

-

Reference Standard: Use an internal standard like Maleic Acid (if in DMSO) or TSP (in water) that does not react with amines.

Part 4: Experimental Validation (Self-Validating Protocol)

Protocol: pH-Rate Profile Determination Perform this experiment to determine the exact "Safe Window" for your specific experimental conditions.

Materials:

-

Buffers (100 mM): Citrate (pH 4), Phosphate (pH 7), Borate (pH 9).

-

Instrument: UV-Vis Spectrophotometer or HPLC.

Workflow:

-

Preparation: Prepare 1 mM stock of the compound in DMSO.

-

Initiation: Spike stock into each buffer at 25°C.

-

Monitoring: Measure absorbance at 210 nm (peptide bond/amine) or inject into HPLC every 15 minutes for 2 hours.

-

Calculation: Plot

vs. time. The slope is

Decision Logic (Graphviz):

Figure 2: Operational decision tree for handling aqueous solutions of the compound.

References

-

Mannich Base Chemistry: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. Link

-

Aminal Hydrolysis Kinetics: Fife, T. H. (1972). Physical Organic Chemistry of Mixed Acetals and Aminals. Accounts of Chemical Research, 5(8), 264–272. Link

-

Amino Acid Analysis Guidelines: Waters Corporation. (2023). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Link

-

Beta-Amino Acid Synthesis: Seebach, D., et al. (1996).

-amino acids. Helvetica Chimica Acta, 79(4), 913-941. Link

Navigating the Labyrinth: A Guide to the Mass Spectrometry Fragmentation of Morpholine β-Amino Acids

Abstract

In the landscape of modern drug discovery, morpholine β-amino acids represent a privileged scaffold, conferring favorable pharmacokinetic properties and metabolic stability to therapeutic candidates. Understanding the structural integrity and metabolic fate of these compounds is paramount, and tandem mass spectrometry (MS/MS) stands as the cornerstone of this analytical endeavor. This guide provides an in-depth exploration of the gas-phase fragmentation patterns of morpholine β-amino acids under electrospray ionization (ESI) conditions. We will dissect the characteristic cleavages of the morpholine ring and the β-amino acid backbone, compare fragmentation behaviors in positive and negative ionization modes, and provide a robust experimental protocol for reproducible analysis. This document is intended for researchers, scientists, and drug development professionals seeking to confidently identify and characterize these molecules, transforming complex fragmentation spectra into definitive structural insights.

Introduction: The Rising Prominence of Morpholine β-Amino Acids

The incorporation of a morpholine moiety into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate physicochemical properties. When this heterocyclic system is coupled with a β-amino acid, it creates a unique structural class with significant potential in peptidomimetics and small molecule therapeutics. The β-amino acid backbone offers resistance to enzymatic degradation compared to its α-amino acid counterparts, while the morpholine ring provides a polar, hydrogen-bond accepting feature.

Characterizing these molecules requires analytical techniques that can provide unambiguous structural information. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the premier tool for this purpose, offering high sensitivity and the ability to generate structurally diagnostic fragment ions.[1] However, the interpretation of the resulting spectra can be a complex task without a foundational understanding of the fragmentation pathways. This guide aims to demystify these pathways, providing a logical framework for spectral interpretation.

Fundamental Principles of Fragmentation in ESI-MS/MS

In ESI-MS/MS, molecules are first ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻, to form precursor ions. These ions are then isolated and subjected to collision-induced dissociation (CID), where they are accelerated and collided with an inert gas (e.g., argon or nitrogen).[2] This collision imparts internal energy, leading to the fragmentation of the precursor ion into smaller product ions. The resulting pattern of product ions is a veritable fingerprint of the molecule's structure.

The fragmentation process is not random; it is governed by the principles of gas-phase ion chemistry, where cleavage occurs at the weakest bonds and pathways that lead to stable neutral losses or stable fragment ions are favored.[2][3] For morpholine β-amino acids, the primary sites of protonation in positive mode are the morpholine nitrogen and, if present, other basic nitrogens. In negative mode, deprotonation typically occurs at the carboxylic acid. These initial charge sites heavily influence the subsequent fragmentation cascades.

Characteristic Fragmentation Pathways

The fragmentation spectrum of a morpholine β-amino acid is a composite of cleavages originating from the morpholine ring, the β-amino acid backbone, and the bond linking these two motifs.

The Morpholine Ring: A Signature of Ring Cleavage

The protonated morpholine ring is susceptible to characteristic ring-opening fragmentation. Following protonation on the nitrogen atom, collision-induced dissociation can induce cleavage of the C-C or C-O bonds within the ring. This often proceeds through a charge-remote fragmentation mechanism. A common pathway involves the elimination of ethene oxide (C₂H₄O, 44 Da) or other small neutral molecules, leading to diagnostic fragment ions. Cleavage of the piperidine ring is a featured fragmentation route for many related alkaloid structures.[4]

The β-Amino Acid Backbone: Beyond Alpha-Amino Acids

The fragmentation of the β-amino acid backbone shares some similarities with traditional α-amino acids but also exhibits key differences.

-

Loss of Water and Ammonia: Neutral losses of water (-18 Da) from the carboxylic acid group and ammonia (-17 Da) from the amino group are common.

-

Decarboxylation: Loss of the carboxyl group as CO₂ (-44 Da) or the entire carboxylic acid moiety (-45 Da) is frequently observed, particularly in negative ion mode.[5]

-

Backbone Cleavage: Unlike α-amino acids which readily form b and y ions through amide bond cleavage, β-amino acids can exhibit more complex backbone fragmentation. The presence of an extra methylene group in the backbone can lead to different cleavage patterns.[6] For instance, cleavage of the Cα-Cβ bond can provide specific diagnostic fragments that differentiate them from α-amino acid isomers.[6]

Bridging the Motifs: Cleavage at the Linker

A prominent fragmentation pathway is the cleavage of the bond connecting the morpholine ring to the β-amino acid backbone. In positive ion mode, this often results in a charged morpholine-containing fragment and a neutral loss of the β-amino acid portion, or vice-versa. The stability of the resulting carbocation or radical cation will dictate the most favorable pathway. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation mechanism for aliphatic amines and can be expected here.[5]

Comparative Analysis: Positive vs. Negative Ion Mode

The choice of ionization polarity can significantly alter the fragmentation spectrum and provide complementary structural information.

| Ionization Mode | Primary Ionization Site | Common Neutral Losses | Characteristic Fragments |

| Positive (ESI+) | Morpholine Nitrogen | H₂O, NH₃, C₂H₄O | Morpholine ring fragments, iminium ions, backbone fragments (a, b, y-type ions) |

| Negative (ESI-) | Carboxylic Acid | H₂O, CO₂ | Decarboxylated ion [M-H-CO₂]⁻, fragments from C-C bond cleavages |

This comparative approach is crucial for a comprehensive structural assignment. For example, while positive mode excels at characterizing the morpholine ring and amino-terminus, negative mode provides clear evidence of the carboxylic acid functionality.

Visualizing the Fragmentation

To illustrate these principles, let's consider a hypothetical N-substituted morpholine β-amino acid. The following diagrams depict a generalized experimental workflow and a plausible fragmentation cascade in positive ion mode.

Caption: High-level workflow for LC-MS/MS analysis.

Caption: Generalized fragmentation pathways from a protonated precursor.

A Practical Guide: Experimental Protocol

Achieving high-quality, reproducible data requires a well-defined experimental protocol. The following serves as a robust starting point for the analysis of morpholine β-amino acids.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid for reversed-phase).

-

Quality Control: Prepare a blank sample (solvent only) and a system suitability standard to monitor instrument performance.[7]

Liquid Chromatography (LC) Parameters

Due to the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique as it provides better retention than conventional reversed-phase columns.[8]

-

Column: HILIC Column (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-5 µL

Mass Spectrometry (MS) Parameters

The following parameters are a general guideline for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument. Optimization is essential for each specific compound and instrument.

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

MS1 Scan Range: m/z 50-500

-

MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Targeted (MRM)

-

Collision Energy: Ramp from 10-40 eV to capture both low and high-energy fragments.

Conclusion: From Spectra to Structure

The mass spectrometric fragmentation of morpholine β-amino acids follows predictable, logical pathways rooted in the fundamental principles of gas-phase ion chemistry. By systematically evaluating the neutral losses and characteristic product ions, researchers can piece together the structural puzzle. Key diagnostic markers include fragments arising from morpholine ring opening, neutral losses of water and carbon dioxide, and cleavages along the β-amino acid backbone. A comparative analysis in both positive and negative ion modes, coupled with a robust and optimized LC-MS/MS protocol, provides the highest level of confidence in structural elucidation. This guide serves as a foundational resource, empowering scientists to navigate the complexities of fragmentation analysis and accelerate their drug discovery and development efforts.

References

-

Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, NIH. Available at: [Link]

-

LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

-

A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

-

Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC. Available at: [Link]

-

Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Basics of LC/MS. Agilent Technologies. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]

-

Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Electrospray tandem mass spectrometry investigations on morphinans. ResearchGate. Available at: [Link]

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Available at: [Link]

-

Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. Available at: [Link]

-

Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC, NIH. Available at: [Link]

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.